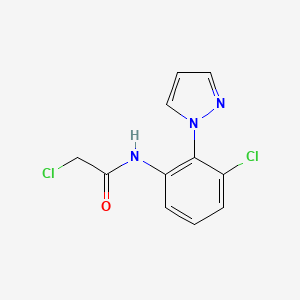
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been shown to modulate the activity of certain enzymes and proteins involved in various physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide in lab experiments include its potent antitumor activity, as well as its ability to modulate the activity of certain enzymes and proteins. However, the limitations of this compound include its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the research and development of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide. One potential avenue for further research is the investigation of the compound's mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Additionally, the development of more efficient synthesis methods may enable the production of larger quantities of this compound for further study. Finally, the exploration of the compound's potential applications in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloro-2-pyrazolin-5-one with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product.
Scientific Research Applications
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-7-10(17)15-9-4-1-3-8(13)11(9)16-6-2-5-14-16/h1-6H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXUPBKTEMSOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyclopropyl(1H-pyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7575004.png)
![2-[Butan-2-yl-(4-fluorobenzoyl)amino]acetic acid](/img/structure/B7575005.png)
![2-[cyclopropyl-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575011.png)
![2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid](/img/structure/B7575017.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
![2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7575036.png)
![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)

![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)
